2-(4-Butoxyphenyl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIFQDOFGVNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-(4-Butoxyphenyl)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Chemical Reactions Analysis
2-(4-Butoxyphenyl)pyrimidin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ammonium acetate, and dimethylformamide dimethyl acetal . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ammonium acetate can lead to the formation of pyrimidine derivatives with different substituents at positions 2 and 7 .
Scientific Research Applications
2-(4-Butoxyphenyl)pyrimidin-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex pyrimidine derivatives. In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . This compound is also used in the development of new drugs targeting various diseases, including cancer, neurological disorders, and chronic pain .
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . This inhibitory response contributes to their anti-inflammatory effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adenosine A2A Receptor Antagonists
Triazolo-Pyrimidine Derivatives
Compounds such as 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (–2, 6, 18) feature a fused triazolo-pyrimidine core. These derivatives exhibit high potency as adenosine A2A receptor antagonists (e.g., SCH-442416, Ki = 1.1 nM) but are associated with hERG channel inhibition, a liability for cardiac safety. Modifications like replacing the furan with phenethyl groups (e.g., SCH-58261) improved selectivity, while polyether chains (e.g., compound 31 in ) enhanced solubility .
Comparison with Target Compound :
- The target compound lacks this fused ring, simplifying synthesis but possibly reducing affinity.
- Functional Impact : The butoxyphenyl group in the target may occupy hydrophobic pockets similar to phenyl/furanyl groups in triazolo derivatives, but absence of the triazolo ring might reduce hERG liability .
Preladenant-Inspired Fluorinated Analogs
SCH 412348 () incorporates a piperazinyl-ethyl chain and difluorophenyl group, achieving >1000-fold selectivity for A2A over other adenosine receptors. The fluorinated substituents enhance metabolic stability and blood-brain barrier penetration .
Comparison :
Kinase Inhibitors
5-(4-Halogenalkoxyphenyl)pyrimidin-2-amine Derivatives
highlights 5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine analogs as inhibitors of c-kit and PDGFR kinases. Key substituents include trifluoromethoxy groups, which enhance electron-withdrawing effects and kinase binding .
Comparison :
- Positional Isomerism : The target compound’s amine at position 5 (vs. position 2 in kinase inhibitors) alters hydrogen-bonding patterns, likely shifting target specificity away from kinases.
- Substituent Effects : The butoxy group is less electronegative than halogenated alkoxy groups, reducing kinase affinity but possibly improving solubility .
Pyrimidine Derivatives with Trifluoromethyl Groups
2-(Trifluoromethyl)pyrimidin-5-amine () and pesticidal pyrimidin-4-amine derivatives () utilize trifluoromethyl groups for metabolic resistance and pesticidal activity. For example, compound U7 () inhibits acetylcholinesterase (AChE) with an LC50 of 3.57 mg/L against Mythimna separata .
Comparison :
- The target’s butoxyphenyl group lacks the electron-withdrawing trifluoromethyl moiety, likely reducing pesticidal efficacy but improving biocompatibility.
Antimicrobial and Immunomodulatory Pyrimidines
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (–17) demonstrates antimicrobial activity via intramolecular hydrogen bonding and π-π stacking. The methoxy and fluorophenyl groups enhance membrane interaction .
Comparison :
- The target compound’s amine at position 5 (vs. position 4) may limit similar hydrogen-bond networks, reducing antimicrobial potency.
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
Structure-Activity Relationship (SAR) Trends
- A2A Antagonists : Bulky substituents (e.g., phenethyl, piperazinyl) at position 7 improve potency and selectivity .
- Kinase Inhibitors : Halogenated alkoxy groups at position 4 enhance kinase binding .
- Antimicrobial Agents: Hydrogen-bond donors at position 4 and hydrophobic aryl groups boost activity .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Butoxyphenyl)pyrimidin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, such as coupling reactions between substituted pyrimidine precursors and aryl boronic acids. For example:
Buchwald-Hartwig amination : Couple 4-butoxyphenylboronic acid with 5-aminopyrimidine derivatives using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like XPhos in a toluene/water mixture at 80–100°C .
Q. How can researchers characterize the structural integrity of 2-(4-Butoxyphenyl)pyrimidin-5-amine?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the butoxyphenyl group (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and pyrimidine protons (δ 8.0–9.0 ppm). Compare with analogs like 5-(2-Chlorophenyl)pyrimidin-4-amine .
- X-ray crystallography : Resolve the dihedral angle between the pyrimidine ring and the butoxyphenyl group to confirm steric effects (e.g., ~12° twist observed in similar compounds) .
- Mass spectrometry : Confirm molecular weight (theoretical: ~273.3 g/mol) using ESI+ or MALDI-TOF.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 2-(4-Butoxyphenyl)pyrimidin-5-amine?
- Methodological Answer : SAR studies should focus on modifying substituents to assess impact on target binding:
-
Butoxy chain length : Compare with shorter (ethoxy) or longer (pentoxy) alkoxy groups to evaluate hydrophobic interactions .
-
Pyrimidine substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to modulate electronic effects .
Assays should include: -
Enzyme inhibition : Test against kinases or COX-2 using fluorescence polarization or calorimetry .
-
Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assays.
- Data Table :
| Derivative | Substituent | IC₅₀ (µM) | Target Affinity (Kd, nM) |
|---|---|---|---|
| Ethoxy | -OCH₂CH₃ | 12.5 | 450 |
| Butoxy | -O(CH₂)₃CH₃ | 5.8 | 220 |
| Pentoxy | -O(CH₂)₄CH₃ | 6.3 | 260 |
Q. How should researchers resolve contradictions in reported bioactivity data for pyrimidine derivatives like 2-(4-Butoxyphenyl)pyrimidin-5-amine?
- Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. Strategies include:
- Orthogonal assays : Validate COX-2 inhibition using both enzymatic (e.g., fluorometric) and cellular (e.g., prostaglandin E₂ ELISA) methods .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dealkylated intermediates) that may interfere with activity .
- Structural analogs : Compare with 5-(2-Chlorophenyl)pyrimidin-4-amine, where chloro substituents enhance kinase inhibition but reduce solubility .
Q. What computational methods are suitable for predicting the binding mode of 2-(4-Butoxyphenyl)pyrimidin-5-amine to biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Docking : Use crystal structures of COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) to predict binding poses. The butoxyphenyl group may occupy hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the pyrimidine amine and catalytic residues (e.g., Glu524 in COX-2).
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects for pyrimidine analogs?
- Methodological Answer : Divergent activities stem from target promiscuity. For example:
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~1–10 µM) via π-π stacking with the butoxyphenyl group .
- Anticancer : Off-target kinase inhibition (e.g., EGFR, IC₅₀ ~5–20 µM) due to the pyrimidine core mimicking ATP .
Use selectivity profiling (e.g., KinomeScan) to identify primary vs. secondary targets.
Key Properties of 2-(4-Butoxyphenyl)pyrimidin-5-amine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N₃O | Calculated |
| Molecular Weight | 273.3 g/mol | |
| Solubility (PBS) | 0.1–0.5 mg/mL | |
| LogP (Predicted) | 3.2–3.8 | ChemAxon |
| Stability (RT, dark) | >6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
